molecular formula C8H16N2O2 B8417698 3-amino-N-cyclopropyl-2-hydroxy-3-methylbutanamide

3-amino-N-cyclopropyl-2-hydroxy-3-methylbutanamide

Cat. No. B8417698
M. Wt: 172.22 g/mol
InChI Key: KGJBXJSXTMFDGA-UHFFFAOYSA-N
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Patent
US08729061B2

Procedure details

The title compound was prepared in analogy to (2S,3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide dihydrochloride, Representative Procedure A, starting with tert-butyl 1-hydroxy-2-methylpropan-2-ylcarbamate in the second step (A2).
Name
(2S,3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C@@H:4]([CH2:13]C)[C@H:5]([OH:12])[C:6]([NH:8][CH:9]1[CH2:11][CH2:10]1)=[O:7].O[CH2:16]C(NC(=O)OC(C)(C)C)(C)C>>[NH2:3][C:4]([CH3:13])([CH3:16])[CH:5]([OH:12])[C:6]([NH:8][CH:9]1[CH2:10][CH2:11]1)=[O:7] |f:0.1.2|

Inputs

Step One
Name
(2S,3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N[C@H]([C@@H](C(=O)NC1CC1)O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C)(C)NC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C(C(=O)NC1CC1)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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